4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine
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Overview
Description
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-(2-methoxynaphthalen-1-yl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine typically involves the reaction of 2-methoxynaphthalene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where 2-methoxynaphthalene is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing double bonds.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethyl]pyridine.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the methoxy group and the ethenyl linkage, play a crucial role in its binding affinity and specificity . In materials science, its electronic properties are influenced by the conjugation between the naphthalene and pyridine rings, affecting its performance in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-methoxynaphthalene: A precursor in the synthesis of 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine.
4-bromopyridine: Another precursor used in the synthesis.
Naphthoquinones: Oxidation products of 2-methoxynaphthalene.
Uniqueness
This compound is unique due to its combination of a naphthalene moiety with a pyridine ring, providing distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from drug development to materials science .
Properties
IUPAC Name |
4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-7-15-4-2-3-5-16(15)17(18)8-6-14-10-12-19-13-11-14/h2-13H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCSSMMXJBCOIO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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